molecular formula C10H14BrF3N2O B2422098 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856084-82-6

4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2422098
CAS RN: 1856084-82-6
M. Wt: 315.134
InChI Key: INSKDZMAKLHKMR-UHFFFAOYSA-N
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Description

4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with the GABA-A receptor. This compound acts as a positive allosteric modulator of the receptor, which enhances the binding of GABA to the receptor and increases its activity. This results in the inhibition of neuronal activity and the reduction of anxiety.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a significant effect on the biochemical and physiological processes in the body. This compound has been shown to reduce anxiety and increase the activity of the GABA-A receptor. It has also been shown to have anticonvulsant and sedative effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research involving 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is its potential use as a new drug for the treatment of anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another potential future direction is its use as a tool for studying the role of the GABA-A receptor in various physiological and pathological processes. Additionally, this compound may have potential as a new anticonvulsant or sedative drug. Further research is needed to explore these potential applications.
In conclusion, 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. There are several potential future directions for research involving this compound, including its use as a new drug for the treatment of anxiety disorders and as a tool for studying the role of the GABA-A receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction between 3,3,3-trifluoropropyl-2-bromo-2-methylpropanoate and 4-bromo-1H-pyrazole-3-carbaldehyde in the presence of sodium hydride and dimethylformamide. The reaction is carried out at a specific temperature and pressure to obtain the desired product.

Scientific Research Applications

4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a ligand for the GABA-A receptor. This receptor is involved in the regulation of anxiety and is a target for various drugs used to treat anxiety disorders. Studies have shown that this compound has a high affinity for the GABA-A receptor and may have potential as a new drug for the treatment of anxiety.

properties

IUPAC Name

4-bromo-3-(propan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N2O/c1-7(2)17-6-9-8(11)5-16(15-9)4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSKDZMAKLHKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Br)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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